![molecular formula C14H11NO5 B5734583 [3-(4-Nitrophenoxy)phenyl] acetate](/img/structure/B5734583.png)
[3-(4-Nitrophenoxy)phenyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-Nitrophenoxy)phenyl] acetate: is an organic compound characterized by the presence of a nitrophenoxy group attached to a phenyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Nitrophenoxy)phenyl] acetate typically involves the nucleophilic aromatic substitution reaction of 4-nitrophenol with 3-bromophenyl acetate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the formation of an intermediate Meisenheimer complex, which then eliminates the bromide ion to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [3-(4-Nitrophenoxy)phenyl] acetate can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can be hydrolyzed to form the corresponding phenol under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products Formed:
Oxidation: Nitroso or amino derivatives.
Reduction: Amino derivatives.
Substitution: Phenol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: [3-(4-Nitrophenoxy)phenyl] acetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of various functionalized aromatic compounds.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound finds applications in the development of advanced materials, including polymers and coatings. Its unique structural features contribute to the desired properties of the final products.
Mecanismo De Acción
The mechanism of action of [3-(4-Nitrophenoxy)phenyl] acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group can undergo redox reactions, influencing cellular processes and contributing to its biological activity .
Comparación Con Compuestos Similares
[4-Nitrophenyl] acetate: Similar structure but lacks the phenyl group attached to the acetate moiety.
[3-(4-Methoxyphenoxy)phenyl] acetate: Similar structure with a methoxy group instead of a nitro group.
Uniqueness: [3-(4-Nitrophenoxy)phenyl] acetate is unique due to the presence of both nitrophenoxy and phenyl acetate groups. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
[3-(4-nitrophenoxy)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-10(16)19-13-3-2-4-14(9-13)20-12-7-5-11(6-8-12)15(17)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYLVDKBTQOJSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B5734517.png)
![3-benzyl-6-(4-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5734521.png)
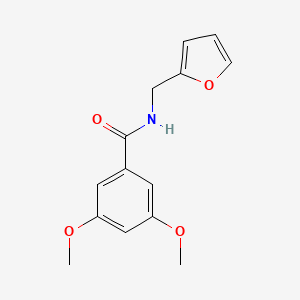
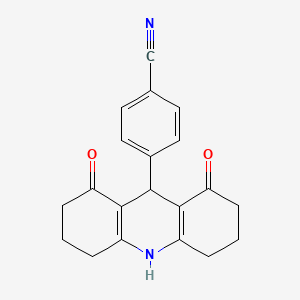
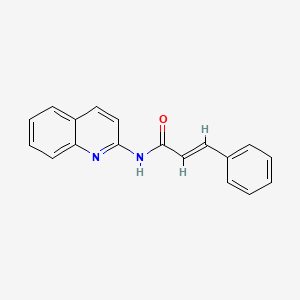
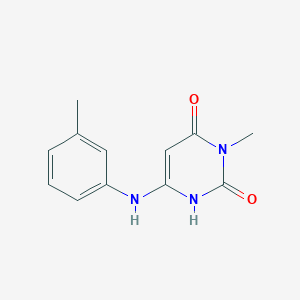
![(2,6-DIFLUOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B5734541.png)
![5-{[(phenylthio)acetyl]amino}isophthalic acid](/img/structure/B5734554.png)
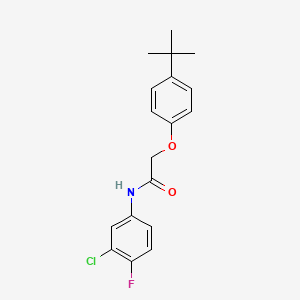
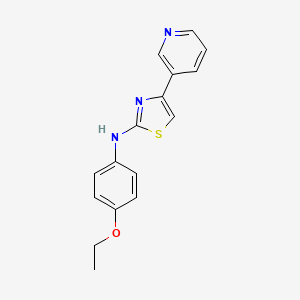
![N-[4-(benzyloxy)phenyl]-N'-methylthiourea](/img/structure/B5734566.png)
![[2-imino-3-(2-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B5734569.png)
![[(E)-[4-(dimethylamino)phenyl]methylideneamino]thiourea;hydrochloride](/img/structure/B5734584.png)
